CYP3A4 Inhibition: Sub-Micromolar Affinity Differentiates 5-Methyl Analog from Unsubstituted Scaffold
The 5-methyl-substituted compound demonstrates moderate inhibitory activity against human CYP3A4 with a reported IC50 of 233 nM [1]. This differentiates it from the unsubstituted parent scaffold, 2-benzimidazolepropionic acid, for which no comparable CYP3A4 inhibitory data is reported; instead, the parent compound is noted as ineffective in CYP1A1 induction assays [2]. The presence of the 5-methyl group likely enhances binding within the CYP3A4 active site, as the unsubstituted analog shows no activity in related cytochrome P450 modulation studies.
| Evidence Dimension | Human CYP3A4 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 233 nM |
| Comparator Or Baseline | 2-Benzimidazolepropionic acid (Procodazole, CAS 23249-97-0): No reported CYP3A4 inhibition; Ineffective in CYP1A1 induction |
| Quantified Difference | > 35-fold difference in potency compared to Procodazole's reported activity against a different primary target (CA IX, IC50 = 8.35 μM) |
| Conditions | Inhibition of human CYP3A4 expressed in insect supersomes assessed as reduction in 10-hydroxymidazolam formation using midazolam as substrate |
Why This Matters
Researchers studying CYP3A4-mediated drug metabolism or seeking a benzimidazole-based CYP3A4 probe should select this 5-methyl analog over the unsubstituted parent, as it is the only one with documented, quantifiable engagement with this clinically relevant enzyme.
- [1] BindingDB. BDBM50568243. CHEMBL4846752. Activity Data: IC50 = 233 nM for human CYP3A4. View Source
- [2] DrugBank. Structural and mechanistic aspects of transcriptional induction of cytochrome P450 1A1 by benzimidazole derivatives in rat hepatoma H4IIE cells. View Source
